molecular formula C15H20N2O3S2 B3020670 1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one CAS No. 1008242-93-0

1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one

Cat. No. B3020670
CAS RN: 1008242-93-0
M. Wt: 340.46
InChI Key: PWWDAQXLNOXURW-UHFFFAOYSA-N
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Description

The compound "1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one" is a derivative of the 2-thioxoimidazolidin-4-one class, which has been the subject of various studies due to its biological activities. These compounds are known for their potential antimicrobial properties and have been explored for their ability to inhibit various biological targets, such as fungal strains and the cytolytic protein perforin .

Synthesis Analysis

The synthesis of related N-sulfonamidyl-4-thiazolidinone derivatives has been achieved through a one-pot three-component reaction using an ionic liquid under solvent-free conditions, which suggests a possible synthetic route for the compound . Additionally, the synthesis of 2-thioxo-4-thiazolidinones has been reported through the cyclocondensation of isothiocyanatosulfonamides with sulfanylacetic acid, which could be a relevant method for the synthesis of "1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one" .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which is a key feature for their biological activity. The molecular docking studies of similar compounds against sterol 14α-demethylase (CYP51) have provided insights into the specific bonding and non-bonding interactions that govern their activity, which could be extrapolated to understand the molecular interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the displacement of fluoride from imidazole derivatives by substituted thiophenols and benzyl mercaptan, followed by oxidation to sulfones . This suggests that the compound "1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one" may also undergo similar reactions, such as nucleophilic substitution and oxidation, which could be explored for further functionalization or modification of the compound.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "1-((2,5-Dimethylphenyl)sulfonyl)-5-isobutyl-2-thioxoimidazolidin-4-one" are not detailed in the provided papers, the properties of similar thiazolidinone derivatives have been characterized by IR, (1)H NMR, and mass spectral studies . These compounds have also been evaluated for their solubility and stability, with some showing good solubility and moderate half-lives in pharmacokinetic studies, which could be indicative of the properties of the compound .

properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S2/c1-9(2)7-12-14(18)16-15(21)17(12)22(19,20)13-8-10(3)5-6-11(13)4/h5-6,8-9,12H,7H2,1-4H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWDAQXLNOXURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(C(=O)NC2=S)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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